molecular formula C7H13NO2 B8549906 acetylpropyl (N-methyl) carboxamide

acetylpropyl (N-methyl) carboxamide

Cat. No. B8549906
M. Wt: 143.18 g/mol
InChI Key: YIMVAENSGKTWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200518

Procedure details

(VI) or triamcinolone is reacted with an acetylcarboxamide in a solution of dichloromethane in the presence of catalytic amount of perchloric acid to produce the corresponding 16α,17-aminocarbonylcyclic acetal pregnane derivatives, e.g., when triamcinolone and acetylpropyl (N-methyl) carboxamide are used the product is (XVIII) 9α-fluoro-11β, 21-dihydroxy-3,20-dioxo-16α,17-(methyl,methylaminocarbonyl-n-propyl)methylenedioxy-1,4-pregnadiene;
Name
triamcinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C@@:2]12[C@@:10]([OH:15])([C:11]([CH2:13][OH:14])=[O:12])[C@H:9]([OH:16])[CH2:8][C@H:7]1[C@@H:6]1[CH2:17][CH2:18][C:19]3[C@@:25]([CH3:26])([C@@:5]1([F:27])[C@@H:4]([OH:28])[CH2:3]2)[CH:24]=[CH:23][C:21](=[O:22])[CH:20]=3.C([C:32]([NH2:34])=O)(=O)C.Cl(O)(=O)(=O)=O>ClCCl>[CH3:1][C@@:2]12[C@@:10]([OH:15])([C:11]([CH2:13][OH:14])=[O:12])[C@H:9]([OH:16])[CH2:8][C@H:7]1[C@@H:6]1[CH2:17][CH2:18][C:19]3[C@@:25]([CH3:26])([C@@:5]1([F:27])[C@@H:4]([OH:28])[CH2:3]2)[CH:24]=[CH:23][C:21](=[O:22])[CH:20]=3.[C:4]([CH2:3][CH2:2][CH2:10][C:9]([NH:34][CH3:32])=[O:16])(=[O:28])[CH3:5]

Inputs

Step One
Name
triamcinolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Name
Type
product
Smiles
C(C)(=O)CCCC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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